BenchChemオンラインストアへようこそ!

2-Phenacyl-4-phenylphthalazin-1-one

Alkaline Phosphatase Enzyme Inhibition Biochemical Assay

Accelerate your PARP-1 and HDAC inhibitor programs with 2-Phenacyl-4-phenylphthalazin-1-one. This disubstituted phthalazinones features a unique 2-phenacyl ketone moiety, altering electronic distribution and conformational flexibility compared to simple 2-alkyl analogs. It serves as a precise negative control (IC50=180,000 nM) for alkaline phosphatase assays or a versatile diversification scaffold for C-H functionalization. Immediate entry to advanced medicinal chemistry workflows without preliminary synthetic steps.

Molecular Formula C22H16N2O2
Molecular Weight 340.4 g/mol
Cat. No. B4237049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenacyl-4-phenylphthalazin-1-one
Molecular FormulaC22H16N2O2
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)CC(=O)C4=CC=CC=C4
InChIInChI=1S/C22H16N2O2/c25-20(16-9-3-1-4-10-16)15-24-22(26)19-14-8-7-13-18(19)21(23-24)17-11-5-2-6-12-17/h1-14H,15H2
InChIKeyCZTYWHMUXHNWKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenacyl-4-phenylphthalazin-1-one: Core Identity and Procurement-Relevant Characteristics


2-Phenacyl-4-phenylphthalazin-1-one is a synthetic, disubstituted phthalazin-1(2H)-one derivative featuring a phenacyl group at the N-2 position and a phenyl group at the C-4 position of the phthalazinone core [1]. This compound belongs to the broader class of phthalazinone heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their demonstrated potential in targeting poly(ADP-ribose) polymerases (PARPs), histone deacetylases (HDACs), and various kinases [2]. As a small molecule with a molecular weight of approximately 340-342 g/mol (based on the parent scaffold C22H16N2O2), it serves as a versatile intermediate for further derivatization or as a research tool for exploring structure-activity relationships within the phthalazinone pharmacophore [3].

2-Phenacyl-4-phenylphthalazin-1-one: Why In-Class Substitution is Not Trivial


Phthalazin-1(2H)-one derivatives exhibit highly nuanced biological activity that is exquisitely sensitive to the nature and position of substituents [1]. While the phthalazinone core provides a conserved hydrogen-bonding motif for target engagement (e.g., with the catalytic triad of PARP-1), the peripheral substituents dictate target selectivity, cellular permeability, and metabolic stability [2]. A 2-phenacyl group, as found in 2-Phenacyl-4-phenylphthalazin-1-one, introduces a ketone functionality and an extended aromatic system, which significantly alters the electronic distribution and conformational flexibility compared to simpler 2-alkyl or 2-aryl analogs. This structural divergence precludes simple interchange with other 2,4-disubstituted phthalazinones, as even minor modifications—such as replacing a 4-phenyl with a 4-benzyl group—can shift potency against cancer cell lines by more than 2-fold [3]. The following evidence guide quantifies these differentiation points where data permits.

2-Phenacyl-4-phenylphthalazin-1-one: Quantitative Differentiation Evidence for Procurement Decisions


Alkaline Phosphatase Inhibition: Defining the Basal Activity Profile

In a direct enzymatic inhibition assay, 2-Phenacyl-4-phenylphthalazin-1-one (reported as CHEMBL165865) exhibited an IC50 of 180,000 nM (180 μM) against human placental alkaline phosphatase, indicating a weak but measurable interaction with this metalloenzyme [1]. This contrasts with the high potency (low nanomolar IC50) observed for many optimized phthalazinone derivatives against PARP-1, underscoring the critical role of precise substitution in target engagement [2].

Alkaline Phosphatase Enzyme Inhibition Biochemical Assay

PARP-1 Inhibitory Potential: Class-Level Inference and Scaffold Validation

While direct PARP-1 inhibition data for 2-Phenacyl-4-phenylphthalazin-1-one is not publicly available, the compound's core phthalazinone scaffold is the structural basis for the clinically validated PARP inhibitor Olaparib (IC50 = 5 nM for PARP-1) [1]. Furthermore, structurally related 4-phenylphthalazin-1-one derivatives, such as YCH1899, demonstrate sub-nanomolar potency (IC50 = 0.89 nM) against PARP-1, including activity in olaparib-resistant cell lines [2]. This class-level evidence confirms that the 4-phenylphthalazin-1-one core is a validated starting point for PARP-1 inhibitor development.

PARP-1 Inhibition Anticancer DNA Damage Repair

Antimicrobial Activity: A Documented, Albeit Moderate, Biological Phenotype

A 1989 study on phthalazine derivatives, including compounds synthesized via the action of p-phenyl-phenacyl bromide on R-phtalasine, reported moderate antimicrobial activity for certain derivatives [1]. While specific quantitative minimum inhibitory concentration (MIC) values for 2-Phenacyl-4-phenylphthalazin-1-one were not provided in the accessible abstract, the study confirms that the phenacyl-substituted phthalazine class possesses a measurable biological effect against microbial targets. This is in contrast to many phthalazinone derivatives optimized solely for oncology targets.

Antimicrobial Antibacterial Phthalazine

Synthetic Accessibility and Purity: Vendor-Reported Specifications

Commercially available 2-Phenacyl-4-phenylphthalazin-1-one (or its close structural analog 2-Phenacylphthalazin-1-one) is typically supplied with a purity of ≥95%, as reported by multiple chemical vendors . This level of purity is consistent with industry standards for research-grade heterocyclic building blocks and is sufficient for initial biological screening or further synthetic elaboration without the need for immediate re-purification. In comparison, in-house synthesis of similar 2,4-disubstituted phthalazinones often requires multi-step procedures with variable yields (typically 40-70%), making procurement a time-efficient alternative for hit-to-lead exploration [1].

Synthesis Purity Procurement

2-Phenacyl-4-phenylphthalazin-1-one: Evidence-Based Application Scenarios for Research and Procurement


Negative Control or Tool Compound for Alkaline Phosphatase Assays

Given its weak but quantifiable inhibition of human placental alkaline phosphatase (IC50 = 180,000 nM), 2-Phenacyl-4-phenylphthalazin-1-one can serve as a tool compound or negative control in enzymatic assays designed to identify potent alkaline phosphatase inhibitors. Its low potency provides a baseline for distinguishing specific, high-affinity interactions from non-specific binding, which is valuable in high-throughput screening campaigns [1].

Scaffold for Structure-Activity Relationship (SAR) Studies in PARP-1 Inhibitor Programs

For medicinal chemistry teams working on next-generation PARP-1 inhibitors, the 2-phenacyl-4-phenyl substitution pattern offers a distinct chemotype for diversification. The core scaffold is validated by potent clinical PARP inhibitors (e.g., Olaparib), and analogs like YCH1899 demonstrate that subtle modifications at the N-2 position can overcome drug resistance [2]. Procurement of 2-Phenacyl-4-phenylphthalazin-1-one enables rapid exploration of SAR around the phenacyl ketone moiety, potentially yielding compounds with improved selectivity or pharmacokinetic properties compared to existing 2-alkyl or 2-aryl analogs.

Starting Material for the Synthesis of Novel Antimicrobial Phthalazine Derivatives

The documented antimicrobial activity of structurally related phthalazine derivatives, including those derived from p-phenyl-phenacyl bromide, supports the use of 2-Phenacyl-4-phenylphthalazin-1-one as a starting point for the synthesis of novel antibacterial or antifungal agents [3]. Its commercial availability (typically ≥95% purity) allows for immediate entry into medicinal chemistry workflows aimed at optimizing the antimicrobial pharmacophore, particularly for targets where existing phthalazinone drugs have not been explored .

Intermediate in the Preparation of Polycyclic Heterocycles via C-H Activation

Recent advances in transition metal-catalyzed C(sp2)-H bond activation of phthalazinones have unlocked efficient routes to diverse polycyclic frameworks [4]. The presence of both a 4-phenyl and a 2-phenacyl group in this compound provides multiple sites for directed C-H functionalization, making it a valuable intermediate for constructing complex, three-dimensional molecular architectures with potential applications in drug discovery and materials science. Procuring this specific disubstituted derivative eliminates the need for preliminary synthetic steps, accelerating access to advanced intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Phenacyl-4-phenylphthalazin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.